

what is Thiol-PEG3-acetic acid structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiol-PEG3-acetic acid*

Cat. No.: *B568881*

[Get Quote](#)

An In-depth Technical Guide to **Thiol-PEG3-acetic acid**

For researchers, scientists, and drug development professionals, **Thiol-PEG3-acetic acid** is a versatile heterobifunctional linker molecule. Its unique structure, which incorporates a terminal thiol group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a valuable tool for bioconjugation, drug delivery, and surface modification.^{[1][2]} The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of conjugates, making it a critical component in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]}

Core Physicochemical Properties

The fundamental properties of **Thiol-PEG3-acetic acid** are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the resulting conjugates.

Property	Value	References
IUPAC Name	3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propionic acid	[5]
Synonyms	SH-PEG3-COOH, HS-PEG3-COOH, Thiol-PEG3-propionic acid	[5]
Chemical Formula	C ₉ H ₁₈ O ₅ S	[1] [2] [5] [6] [7]
Molecular Weight	238.30 g/mol	[1] [2] [5] [6]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95%	[6] [8]
CAS Number	1347750-82-6	[2] [5] [6]
Solubility	Soluble in Water/Aqueous Buffers, DMSO, DMF, DCM, Ethanol, Methanol	[2]
Storage Condition	-20°C	[6]

Reactivity and Applications

Thiol-PEG3-acetic acid possesses two distinct reactive functional groups, enabling the sequential or orthogonal conjugation of different molecules.

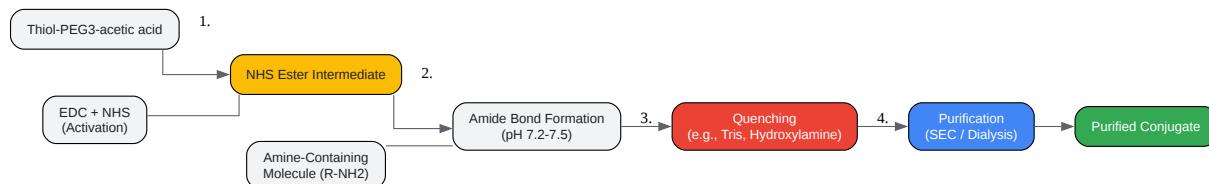
- **Thiol Group (-SH):** The terminal thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and o-pyridyl disulfide (OPSS) reagents.[\[1\]](#)[\[6\]](#)[\[7\]](#) This functionality is also commonly used for the immobilization of molecules onto gold, silver, and other transition metal surfaces.[\[6\]](#)[\[7\]](#)
- **Carboxylic Acid Group (-COOH):** The carboxylic acid can be activated to react with primary and secondary amine groups, forming stable amide bonds.[\[1\]](#)[\[6\]](#)[\[7\]](#) This reaction is typically mediated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6]

The dual reactivity of this linker makes it a valuable tool in creating complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs), where the carboxylic acid can be used to attach the linker to an antibody, and the thiol group can be used to conjugate a cytotoxic payload.[1] The hydrophilic PEG spacer improves the pharmacokinetic profile of the resulting conjugate.[1]

Key Experimental Protocol: Conjugation to a Primary Amine

This protocol details the general steps for conjugating the carboxylic acid moiety of **Thiol-PEG3-acetic acid** to a molecule containing a primary amine (e.g., a protein, peptide, or nanoparticle) using EDC/NHS chemistry.[1]


Materials and Reagents:

- **Thiol-PEG3-acetic acid**
- Amine-containing molecule of interest
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5[1]
- Quenching Solution: Hydroxylamine or Tris buffer[1]
- Purification System: Size-exclusion chromatography (SEC) or dialysis[1]

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve **Thiol-PEG3-acetic acid** in the reaction buffer.

- Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution.
- Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.[1]
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated Thiol-PEG3-acid solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
The optimal pH for amide bond formation is between 7.2 and 7.5.[1]
- Quenching:
 - Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
[1]
- Purification:
 - Remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for conjugating Thiol-PEG3-acid to an amine.

Stability and Handling

The primary degradation pathway for **Thiol-PEG3-acetic acid** involves the oxidation of the thiol group, which can lead to the formation of a disulfide-linked dimer.[2] This process is accelerated by:

- Higher pH: The deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[2]
- Presence of Oxygen: Molecular oxygen can directly oxidize thiols.[2]
- Presence of Metal Ions: Trace metal ions can catalyze the oxidation reaction.[2]

To ensure the integrity and reactivity of the compound, proper storage and handling are critical. It is recommended to store **Thiol-PEG3-acetic acid** at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[2][6] For experimental use, it is advisable to use degassed, thiol-free buffers and solvents to minimize oxidation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fluoroprobe.com [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiol-PEG3-acid | C9H18O5S | CID 77078371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiol-PEG3-acid, 1347750-82-6 | BroadPharm [broadpharm.com]
- 7. Thiol-PEG3-acid, CAS 1347750-82-6 | AxisPharm [axispharm.com]
- 8. Thiol PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- To cite this document: BenchChem. [what is Thiol-PEG3-acetic acid structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568881#what-is-thiol-peg3-acetic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com